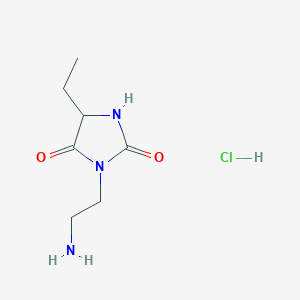![molecular formula C10H23ClN2O2S B13515732 rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride: is a chemical compound with the following IUPAC name: 2,2’-((3S,4S)-pyrrolidine-3,4-diyl)diacetamide . Its molecular formula is C8H15N3O2 , and it has a molecular weight of 185.23 g/mol .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves the following steps:
Carbamoylation: Starting from a suitable precursor, the carbamoylation of a pyrrolidine derivative occurs. The specific reaction conditions and reagents depend on the synthetic route chosen.
Sulfonylation: The sulfonylation of the carbamoylated intermediate introduces the propane-1-sulfonyl group.
Reduction: The final step involves reducing the sulfonylated compound to obtain the target molecule.
Industrial Production: While detailed industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactions:
Reduction: Reduction of the sulfonyl group or other functional groups could be relevant.
Substitution: Substitution reactions may occur at the pyrrolidine nitrogen or other sites.
Carbamoylation: Reagents like or are commonly used for carbamoylation.
Sulfonylation: (e.g., ) are typical reagents.
Reduction: with a suitable catalyst (e.g., or ).
Major Products: The major product is the target compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore or ligand in drug discovery.
Medicine: Potential therapeutic applications, although specific studies are scarce.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While no direct analogs were found, the uniqueness of this compound lies in its specific substitution pattern and sulfonyl group.
For further exploration, consider related compounds such as rac-2-[(3R,4R)-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid hydrochloride .
Properties
Molecular Formula |
C10H23ClN2O2S |
|---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
2-[(3S,4S)-4-methyl-1-propylsulfonylpyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H22N2O2S.ClH/c1-3-6-15(13,14)12-7-9(2)10(8-12)4-5-11;/h9-10H,3-8,11H2,1-2H3;1H/t9-,10-;/m1./s1 |
InChI Key |
ABIHUMDNBKGPEB-DHTOPLTISA-N |
Isomeric SMILES |
CCCS(=O)(=O)N1C[C@H]([C@@H](C1)CCN)C.Cl |
Canonical SMILES |
CCCS(=O)(=O)N1CC(C(C1)CCN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)

![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)
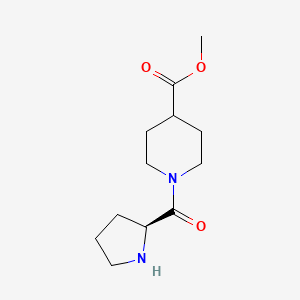
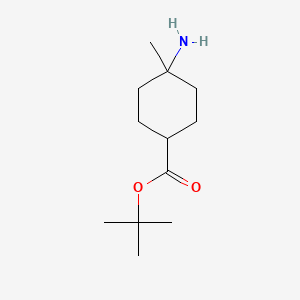
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
aminehydrochloride](/img/structure/B13515689.png)

![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)

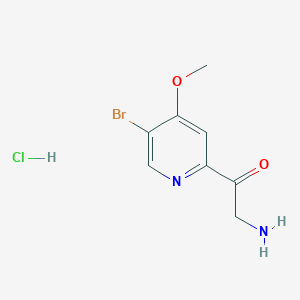
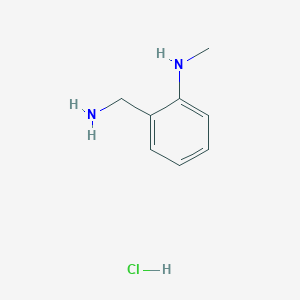
![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
